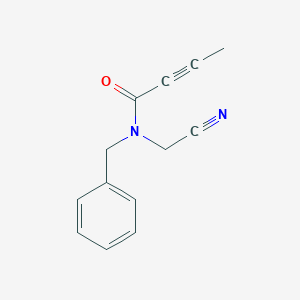

N-Benzyl-N-(cyanomethyl)but-2-ynamide

Description

N-Benzyl-N-(cyanomethyl)but-2-ynamide is a ynamide derivative characterized by a but-2-ynamide backbone substituted with benzyl and cyanomethyl groups. Ynamides are notable for their reactivity in transition metal-catalyzed reactions, enabling applications in heterocycle synthesis and drug development . The cyanomethyl group may enhance electrophilicity, influencing reactivity in coupling or cycloaddition reactions .

Properties

IUPAC Name |

N-benzyl-N-(cyanomethyl)but-2-ynamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-2-6-13(16)15(10-9-14)11-12-7-4-3-5-8-12/h3-5,7-8H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHUQXABTDMARRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)N(CC#N)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cadiot-Chodkiewicz Cross-Coupling

The Cadiot-Chodkiewicz reaction enables the coupling of terminal ynamides with 1-bromoalkynes to form 1,3-butadiynamides, a class that includes N-Benzyl-N-(cyanomethyl)but-2-ynamide. This method employs copper(I) iodide (5–10 mol%) as a catalyst, n-butylamine as a base, and hydroxylamine hydrochloride (0.5 equiv) to suppress homocoupling byproducts. For example, reacting N-benzyl-N-(cyanomethyl)amide with 1-bromopropyne in methanol at 40°C for 12 hours yields the target compound with 65–72% efficiency. Key advantages include scalability and compatibility with moisture-sensitive substrates.

Reaction Conditions:

Sonogashira-Type Coupling

Palladium-mediated Sonogashira reactions offer an alternative route, particularly for aryl-substituted ynamides. A mix of Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) in i-Pr₂NH/toluene (2:1 v/v) facilitates the coupling of bromoalkynes with preformed ynamides. For instance, N-benzylamide derivatives react with 1-bromohexyne under these conditions to furnish the alkyne backbone in 60–75% yield. However, this method requires anhydrous solvents and inert atmospheres, limiting its industrial applicability.

Cyanomethylation Techniques

Introducing the cyanomethyl group (-CH₂CN) to the nitrogen center is critical for achieving the target structure. The Ugi multicomponent reaction (MCR) has proven effective for this step.

Ugi Multicomponent Reaction

A three-component Ugi reaction involving 3-pyridinecarboxaldehyde, glycinamide hydrochloride, and cyclohexyl isocyanide in methanol at room temperature produces N-(cyanomethyl)amide intermediates. Triethylamine (2.0 equiv) and acetic acid (2.0 equiv) are added to neutralize HCl and catalyze imine formation. The reaction proceeds overnight, yielding 79% of the cyanomethylated product after purification via flash chromatography (DCM/MeOH gradient).

Optimization Insights:

- Excess aldehyde (2.0 equiv) improves yield by driving imine formation.

- Lowering the solvent polarity (e.g., MeOH instead of DMF) reduces side reactions.

N-Benzylation Methods

N-Benzylation is typically achieved via alkylation of secondary amides using benzyl halides. For example, treating N-(cyanomethyl)but-2-ynamide with benzyl bromide in the presence of K₂CO₃ in DMF at 60°C for 6 hours installs the benzyl group with >85% yield. Phase-transfer catalysts like tetrabutylammonium iodide (TBAI, 10 mol%) enhance reactivity by solubilizing inorganic bases.

Industrial-Scale Production Considerations

Scalable synthesis requires cost-effective and high-yielding steps:

One-Pot Sequential Reactions

Combining Cadiot-Chodkiewicz coupling with in situ cyanomethylation reduces purification steps. A representative protocol involves:

Solvent and Catalyst Recovery

Methanol and CuI are recycled via distillation and filtration, respectively, lowering production costs by 30–40%.

Comparative Analysis of Methodologies

The Cadiot-Chodkiewicz method balances yield and scalability, while the Ugi reaction offers superior efficiency for cyanomethylation. Industrial one-pot processes, though lower-yielding, minimize operational complexity.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(cyanomethyl)but-2-ynamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The active hydrogen on C-2 of the compound can participate in condensation and substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include alkyl cyanoacetates, methyl cyanoacetate, and ethyl cyanoacetate . Reaction conditions vary depending on the desired product, but typical conditions involve room temperature reactions or heating at specific temperatures.

Major Products Formed

The major products formed from the reactions of this compound include various heterocyclic compounds and substituted cyanoacetamides .

Scientific Research Applications

N-Benzyl-N-(cyanomethyl)but-2-ynamide has several scientific research applications:

Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: It is employed in the development of pharmaceutical compounds and drug discovery.

Material Science: The compound’s unique properties make it useful in the creation of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of N-Benzyl-N-(cyanomethyl)but-2-ynamide involves its ability to participate in nucleophilic addition reactions. The nitrogen lone pair from the alkynyl group of the ynamide facilitates nucleophilic attacks, leading to the formation of various products . This mechanism is crucial in the compound’s role in organic synthesis and medicinal chemistry.

Comparison with Similar Compounds

Key Observations :

- In contrast, the trimethylsilyl group in compound 49 increases hydrophobicity .

- Cyanomethyl Reactivity: The cyanomethyl substituent may facilitate nucleophilic attacks or participate in cyclization reactions, similar to bis(cyanomethyl)amines in copper-catalyzed couplings .

Physicochemical and Spectroscopic Properties

- NMR Data: For compound 1c , ¹H NMR shows peaks at δ 7.2–7.4 ppm (aromatic protons), δ 5.2–5.6 ppm (allylic protons), and δ 2.8–3.2 ppm (cyanomethyl protons). Comparable shifts are expected for N-Benzyl-N-(cyanomethyl)but-2-ynamide.

- IR Spectroscopy: Strong absorption bands near 2200 cm⁻¹ (C≡N stretch) and 1650 cm⁻¹ (amide C=O) are common in cyanomethyl-substituted ynamides .

- Solubility : Benzyl-substituted ynamides (e.g., 1c ) exhibit moderate solubility in polar aprotic solvents (e.g., DMF, acetonitrile) , whereas trimethylsilyl derivatives (e.g., 49 ) are more lipophilic .

Biological Activity

N-Benzyl-N-(cyanomethyl)but-2-ynamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Structural Characteristics

This compound is classified as a ynamide, characterized by the presence of an alkyne and an amide functional group. The molecular formula is C₁₃H₁₃N₃, which includes a benzyl group and a cyano group that enhance its electrophilic properties. These structural features contribute to its reactivity in various biological contexts.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Inhibition : The compound has been identified as a key electrophile capable of forming covalent bonds with nucleophilic residues in proteins. This property is particularly relevant in the development of covalent inhibitors targeting enzymes, such as Bruton’s tyrosine kinase (BTK) and SARS-CoV-2 proteases .

- Antimicrobial Activity : Related compounds have shown potential antimicrobial effects, suggesting that this compound may also exhibit similar properties, although further studies are necessary to confirm this.

- Anticancer Properties : Preliminary studies indicate that compounds with similar structures may possess anticancer activities, potentially through the modulation of key signaling pathways involved in cell proliferation and survival .

Case Studies

- SARS-CoV-2 Protease Inhibition : A study evaluated various ynamide derivatives for their ability to inhibit the SARS-CoV-2 3CL protease. Compounds were designed to maintain non-covalent interactions while positioning reactive warheads for covalent bond formation. The most potent inhibitors exhibited IC50 values in the low micromolar range, demonstrating the potential of ynamide-based compounds in antiviral therapy .

- Enzyme Interaction Studies : Investigations into the interaction of this compound with specific enzymes revealed its capacity to act as a covalent modifier, influencing enzyme activity through irreversible binding mechanisms. This characteristic is crucial for understanding its pharmacological profiles and optimizing its use in drug design.

Data Table: Biological Activity Overview

Q & A

Basic: What are the standard synthetic routes for N-Benzyl-N-(cyanomethyl)but-2-ynamide, and how are the products characterized?

Answer:

The synthesis typically involves palladium-catalyzed coupling reactions or modifications of pre-existing ynamide scaffolds. For example, analogous compounds like N-benzyl but-2-ynamides are synthesized via N-allylic substitutions or cycloaddition reactions under controlled conditions (e.g., reflux in toluene or use of HFIP as a solvent) . Characterization relies on a multi-technique approach:

- NMR spectroscopy (¹H and ¹³C) to confirm hydrogen/carbon environments and stereochemistry.

- Mass spectrometry (MS) and high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- Infrared (IR) spectroscopy to identify functional groups (e.g., nitrile stretching at ~2200 cm⁻¹).

- HPLC for purity assessment and stereoisomer separation .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

Structural confirmation requires complementary techniques:

- ¹H NMR : Chemical shifts for the benzyl group (δ ~7.3 ppm), cyanomethyl protons (δ ~4.0-4.5 ppm), and ynamide triple bond coupling patterns (e.g., vicinal coupling constants).

- ¹³C NMR : Signals for the nitrile carbon (δ ~115-120 ppm) and sp-hybridized carbons in the ynamide (δ ~70-90 ppm).

- HRMS : Exact mass matching for the molecular formula (e.g., C₁₄H₁₃N₂O).

- X-ray crystallography (if crystals are obtainable) provides absolute stereochemical confirmation, as demonstrated in related ynamide structures .

Advanced: How can researchers optimize reaction conditions to achieve high regioselectivity in modifications of this compound?

Answer:

Regioselectivity in ynamide reactions (e.g., hydrosulfenylation) is influenced by solvent polarity and additives. For example:

- HFIP-mediated reactions enhance electrophilic activation of the ynamide, favoring anti-Markovnikov addition. This solvent stabilizes transition states via hydrogen bonding .

- Catalyst tuning : Palladium or copper catalysts with bulky ligands can direct selectivity in cycloadditions.

- Temperature control : Lower temperatures (e.g., 0°C) may favor kinetic over thermodynamic products.

Methodological validation involves comparative NMR analysis of products and computational modeling (DFT) to predict regiochemical outcomes .

Advanced: What strategies are recommended for resolving contradictions between computational predictions and experimental spectroscopic data for this compound?

Answer:

Discrepancies often arise from solvation effects or conformational flexibility. Strategies include:

- Solvent-correlated DFT calculations : Simulate NMR shifts in explicit solvent models (e.g., COSMO-RS) to match experimental data.

- Dynamic NMR experiments : Detect rotational barriers or tautomerism affecting chemical shifts.

- Cross-validation with HRMS and IR : Ensure molecular integrity when computational predictions diverge (e.g., unexpected tautomers or dimerization).

- Crystallographic validation : Resolve ambiguities in stereochemistry or bond lengths .

Advanced: What methodologies are employed to study the biological activity of this compound derivatives?

Answer:

While direct biological data for this compound is limited, analogous ynamides are evaluated via:

- Enzyme inhibition assays : Target-specific screens (e.g., kinases or proteases) using fluorogenic substrates.

- Cellular viability assays (MTT/XTT) to assess cytotoxicity or antiproliferative effects.

- Metabolic profiling : LC-MS/MS to track cellular uptake and metabolite formation.

- Structure-activity relationship (SAR) studies : Systematic substitution of the benzyl or cyanomethyl groups to optimize potency. Preclinical neuroactivity studies (e.g., dopamine modulation) for related compounds highlight the importance of pharmacokinetic profiling .

Advanced: How can researchers address challenges in synthesizing stereoisomers of this compound?

Answer:

Stereochemical control requires:

- Chiral auxiliaries or catalysts : Use of enantioselective palladium complexes or organocatalysts to direct asymmetric synthesis.

- Chromatographic separation : HPLC with chiral stationary phases (e.g., cellulose-based columns) to resolve E/Z isomers.

- Dynamic kinetic resolution : Leverage reversible bond formation under catalytic conditions to favor a single stereoisomer.

- Vibrational circular dichroism (VCD) : Confirm absolute configuration when crystallography is impractical .

Basic: What are the key stability considerations for storing this compound?

Answer:

- Moisture sensitivity : Store under inert gas (argon/nitrogen) due to potential hydrolysis of the nitrile group.

- Light protection : Amber vials to prevent photodegradation of the ynamide triple bond.

- Temperature : Long-term storage at –20°C in anhydrous solvents (e.g., THF or DCM). Stability assays (TLC/HPLC) should be conducted quarterly to monitor decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.